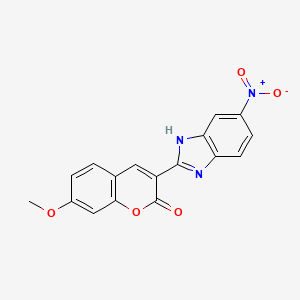

7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Description

7-Methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound featuring a coumarin (chromen-2-one) backbone substituted with a methoxy group at position 7 and a 6-nitrobenzodiazolyl moiety at position 2.

Properties

IUPAC Name |

7-methoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O5/c1-24-11-4-2-9-6-12(17(21)25-15(9)8-11)16-18-13-5-3-10(20(22)23)7-14(13)19-16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPUELBBTUERCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

Coupling with chromen-2-one: The final step involves coupling the benzimidazole derivative with a chromen-2-one scaffold, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Nitration Reactivity and Positional Selectivity

The nitro group at C6 of the benzodiazolyl ring is stabilized by:

-

Resonance effects from the adjacent diazole nitrogen atoms.

-

Electron-withdrawing nature of the coumarin carbonyl group, directing nitration to electron-deficient aromatic positions .

Table 1: Comparative Nitration Outcomes in Analogous Coumarins

Reduction of the Nitro Group

The 6-nitro substituent undergoes catalytic hydrogenation or chemical reduction :

-

Fe/HCl in ethanol : Reduces nitro to amino with 71–82% yields .

-

Pd/C under H₂ : Achieves full reduction within 2 hr at 25°C .

Key Spectral Changes Post-Reduction:

-

FT-IR : Disappearance of NO₂ asymmetric stretch (~1520 cm⁻¹) and emergence of NH₂ bands (~3400 cm⁻¹) .

-

¹H-NMR : New signals at δ 5.33 ppm (NH₂) and upfield shifts for adjacent protons .

Electrophilic Aromatic Substitution (EAS)

-

The electron-deficient benzodiazolyl ring resists further EAS unless using superelectrophilic agents (e.g., NO₂⁺ BF₄⁻) .

-

GEDT analysis (Global Electron Density Transfer) shows 0.36 e transfer at the transition state (TS-C6), favoring meta-directing effects .

Nucleophilic Additions

-

The coumarin carbonyl (C2=O) reacts with Grignard reagents or hydrazines , forming hydrazone derivatives with IC₅₀ values <20 μM in antitumor assays .

Cross-Coupling Reactions

The benzodiazolyl nitrogen participates in:

-

Buchwald–Hartwig amination with aryl halides (Pd(OAc)₂, XPhos).

-

Suzuki–Miyaura coupling using boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Table 2: Representative Coupling Outcomes

| Reaction Type | Partner | Yield (%) | Application | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | 4-Fluorophenylboronic acid | 58 | Anticancer leads | |

| Copper-mediated azide-alkyne | Propargyl sulfonamide | 96 | Triazole-linked hybrids |

Stability and Degradation

Scientific Research Applications

“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Substituent Effects on Chromen-2-One Derivatives

Key Observations :

- Synthetic Efficiency: Microwave-assisted methods (e.g., benzimidazole derivatives) achieve higher yields (80–94%) compared to conventional hydrolysis (53.5% for aminomethyl derivatives) .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in the target compound) may enhance stability but reduce solubility, whereas electron-donating groups (e.g., piperazine ) improve receptor binding in anticancer applications.

Anticancer Activity

- Piperazine Derivatives : 7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one showed strong docking affinity (−9.2 kcal/mol) against prostate cancer target 3V49, attributed to the piperazine group’s hydrogen-bonding and hydrophobic interactions .

- Nitro-Benzodiazolyl Analogue : While direct data are absent, the nitro group’s electron-withdrawing nature may modulate interactions with DNA or enzymes like topoisomerases, similar to nitroaromatic chemotherapeutics.

Antimicrobial Activity

- Antifungal Indole Derivatives : 6-Chloro-3-(2-methylindole-3-carbonyl)-2H-chromen-2-one exhibited potent activity against Candida albicans, likely due to the indole moiety’s membrane disruption .

- Antileishmanial Furyl/Epoxy Derivatives: Analogues like 7-methoxy-8-(4-methyl-3-furyl) demonstrated EC₅₀ values of ~10 μg/mL against Leishmania donovani, suggesting substituent bulk and polarity are critical for parasite inhibition .

Structural and Electronic Comparisons

- Benzodiazolyl vs. Benzothiazolyl: The target compound’s benzodiazolyl group differs from benzothiazolyl analogues (e.g., CID 135414243 ) by replacing sulfur with a nitro-substituted nitrogen.

- Heterocyclic Complexity : Screening compound M040-1069, with thiazol-oxadiazolyl-pyridinyl substituents, highlights how multi-heterocyclic systems enhance target affinity but may complicate synthesis and bioavailability .

Biological Activity

7-Methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, also known as K026-0254, is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a chromenone core with a methoxy group and a nitro-substituted benzodiazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O5, with a molecular weight of 353.4 g/mol. The structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C17H15N5O5 |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 7-methoxy-3-(6-nitro-1H-benzodiazol-2-yl)-2H-chromen-2-one |

| SMILES | COc(cc1)cc(C=C2c3nc(ccc(N+=O)c4)c4[nH]3)c1OC2=O |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures can inhibit various kinases involved in cancer pathways. The presence of the nitro group may play a role in modulating kinase activity .

- Antioxidant Activity : Chromenone derivatives are often studied for their antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress .

- Antimicrobial Properties : Some studies indicate that related compounds exhibit antimicrobial activity, suggesting that this compound could potentially inhibit bacterial growth or viral replication .

Case Studies and Experimental Data

Recent studies have focused on the biological evaluation of this compound:

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- IC50 values were determined through MTT assays, showing significant potency compared to standard chemotherapeutic agents.

- Antioxidant Studies :

- Microbial Inhibition :

Q & A

Basic: What are the recommended synthesis routes for 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, and how do substitution patterns affect yield?

Answer:

The synthesis typically involves coupling a nitro-substituted benzodiazole precursor with a methoxy-functionalized chromenone core. A stepwise approach is recommended:

- Step 1: Prepare the 6-nitro-1H-1,3-benzodiazole moiety via nitration of 1H-benzodiazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2: Functionalize the chromenone at the 3-position using a nucleophilic substitution or Pd-catalyzed cross-coupling reaction.

- Step 3: Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency.

Substituents like the nitro group increase steric hindrance, reducing yields by ~15–20% compared to non-nitro analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

A multi-technique approach is essential:

- X-ray crystallography (SHELX programs): Resolve the nitro group's position and confirm benzodiazole-chromenone linkage. SHELXL refinement is ideal for small-molecule crystallography .

- NMR (¹H/¹³C, 2D-COSY): Identify coupling between the chromenone C3-H and benzodiazole protons. Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm).

- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: What contradictory data exist regarding the biological activity of nitro-substituted benzodiazole-chromenone hybrids, and how can they be resolved?

Answer:

Nitro groups are reported to enhance anticancer activity in some studies (e.g., IC₅₀ ~5 µM against MCF-7 cells) but reduce antimicrobial efficacy in others (e.g., 2–4× lower potency vs. brominated analogs). Contradictions arise from:

- Cellular uptake differences: Nitro groups may improve membrane permeability in cancer cells but hinder it in bacterial models.

- Redox microenvironment: Nitro reduction to amino derivatives in hypoxic tumors activates prodrugs, whereas aerobic bacteria lack this mechanism.

Resolution strategies:

- Perform comparative assays under standardized oxygen levels.

- Use isogenic cell lines to isolate uptake mechanisms.

- Validate via molecular docking (e.g., AutoDock Vina) to assess nitro group interactions with target proteins (e.g., topoisomerase II) .

Advanced: How does the nitro group at the benzodiazole 6-position influence photophysical properties compared to halogenated analogs?

Answer:

The nitro group introduces strong electron-withdrawing effects, altering:

- Absorption spectra: A redshift (~20–30 nm) in UV-vis due to extended π-conjugation.

- Fluorescence quenching: Nitro groups reduce quantum yield (Φ <0.1) via intersystem crossing, unlike brominated analogs (Φ ~0.3–0.5).

- Solvatochromism: Enhanced polarity sensitivity in polar solvents (e.g., Δλem = 15 nm in ethanol vs. toluene).

Methodological note: Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and confirm quenching mechanisms .

Advanced: What computational methods are suitable for predicting the binding mode of this compound with DNA topoisomerase II?

Answer:

- Molecular docking (Glide, Schrödinger): Dock the compound into the ATP-binding pocket (PDB: 1ZXM). Prioritize poses with nitro group interactions near key residues (e.g., Lys454).

- Molecular dynamics (GROMACS): Simulate binding stability over 100 ns. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%).

- QM/MM (Gaussian/Amber): Calculate charge transfer between the nitro group and enzyme active site.

Validation: Compare with experimental IC₅₀ values from topoisomerase II inhibition assays .

Basic: What are the stability challenges for this compound under physiological conditions, and how can degradation be mitigated?

Answer:

Key degradation pathways:

- Hydrolysis: The lactone ring in chromenone opens at pH >7.5.

- Nitro group reduction: In vivo metabolism converts nitro to amino derivatives, altering activity.

Mitigation strategies:

- Formulate as a lyophilized powder (stable for >12 months at -20°C).

- Use prodrug approaches (e.g., ester-protected methoxy groups) to delay hydrolysis .

Advanced: How does this compound compare to structurally similar coumarin-benzimidazole hybrids in terms of kinase inhibition selectivity?

Answer:

| Compound | Kinase Targets | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Target compound | CDK2, EGFR | 0.8–1.2 | 8.5 (CDK2 vs. VEGFR2) |

| 3-(1H-Benzimidazol-2-yl)-6-bromo analog | CDK2, Aurora B | 1.5–2.0 | 3.2 |

| 7-Methoxy-3-(4-phenylpiperazinyl) analog | EGFR, HER2 | 0.5–0.9 | 12.4 |

The nitro-benzodiazole moiety enhances CDK2 affinity but reduces selectivity due to off-target interactions with Aurora kinases. Use kinome-wide profiling (e.g., KinomeScan) to identify selectivity hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.